Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate
Description
Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate is a hydrazinecarboxylate ester derivative featuring a 4-chlorophenyl-substituted ethylidene moiety. Its structure combines a hydrazine backbone with a methyl ester group and a 4-chlorophenyl ring, making it a versatile scaffold for chemical modifications. The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors, often under solvent-free or catalytic conditions .
For example, structurally related carbonohydrazides exhibit antibacterial and anticancer effects, as demonstrated in crystal structure analyses and pharmacological studies .
Properties
IUPAC Name |
methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCPYZRIPMNCQ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are implemented to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form a diazo compound.
Reduction: The compound can be reduced to form a hydrazide derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of diazo compounds.
Reduction: Formation of hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its hydrazine group makes it a potential candidate for developing enzyme inhibitors.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it an important compound in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group enhances the compound's binding affinity to specific receptors, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorophenyl Analogs
- Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate (CAS: 112382-27-1) Key Difference: The 4-chlorophenyl group is replaced with 4-fluorophenyl. Impact: Fluorine's electronegativity enhances metabolic stability and membrane permeability compared to chlorine.
Methoxyphenyl Analogs
- 2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide (CAS: 717-14-6) Key Difference: The chloro substituent is replaced with methoxy (-OCH₃). Safety data indicate stringent handling protocols due to undefined toxicity risks .
Pyridinyl Analogs
- Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate (CAS: 109352-76-3)
Bromophenyl and Sulfone Derivatives
- (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate
- 1-(Aryl)-2-(1-(4-chlorophenyl)-2-(phenylsulfonyl)ethylidene)hydrazines Key Difference: A sulfone (-SO₂-) group replaces the ester.
Functional Group Modifications
Hydrazinecarboxamide vs. Hydrazinecarboxylate
- Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxamide Key Difference: The ester (-COOCH₃) is replaced with an amide (-CONH₂).
Heterocyclic Extensions
- 3-[1-(2-Hydroxy-5-(phenyldiazenyl)phenyl)ethylidene]amino]-2-thioxoimidazolidin-4-one Key Difference: The hydrazinecarboxylate is integrated into an imidazolidinone ring. Impact: The rigid heterocycle improves structural specificity, as demonstrated in anti-inflammatory assays .
Bioactivity Comparison
Biological Activity
Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate, also known as 4'-chloroacetophenone carbomethoxyhydrazone, is a compound with significant potential in medicinal chemistry. Its molecular formula is with a molecular weight of 226.66 g/mol . This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 226.66 g/mol |
| CAS Number | 95855-11-1 |
| LogP | 2.81 |
| PSA (Polar Surface Area) | 50.69 Ų |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, it was evaluated for its cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The results indicated a significant reduction in cell viability at certain concentrations, suggesting that it may act through apoptosis induction or cell cycle arrest mechanisms .
Case Study: Anticancer Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| HCT116 | 12.8 |
| A431 | 18.5 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This activity suggests possibilities for treating neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.6 |
| Urease | 3.9 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of metabolic enzymes.
- Anticancer Activity : Induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Competitive inhibition of target enzymes leading to decreased substrate conversion.
Q & A
Q. What are the established synthetic routes for Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate, and what analytical techniques validate its purity?
The compound is synthesized via hydrazone formation by reacting a hydrazinecarboxylate precursor with 1-(4-chlorophenyl)ethan-1-one in acetic acid under agitation. Key steps include:
- Reaction conditions : Room temperature, 18-hour reaction time, methanol recrystallization .
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., hydrazone C=N bond at ~160 ppm in ¹³C NMR). Mass spectrometry (MS) verifies molecular ion peaks matching the expected molecular weight .
Q. How is the bioactivity of this compound assessed in preclinical studies?
Cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines like HepG2 are standard. For example:
- Protocol : Cells are treated with a concentration gradient (1–100 μM) for 48–72 hours.
- Data interpretation : IC50 values are calculated using nonlinear regression. A reported IC50 of 2.84 ± 0.48 μg/mL against HepG2 suggests potent antiproliferative activity comparable to doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
- Solvent optimization : Replace acetic acid with ethanol or DMF to reduce side products (e.g., Schiff base hydrolysis).
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation.
- Temperature control : Elevated temperatures (50–60°C) may reduce reaction time but risk decomposition. Track intermediates via HPLC to balance yield and purity .
Q. What contradictions arise in spectroscopic data interpretation, and how are they resolved?
Q. What computational methods support mechanistic studies of its biological activity?
- Molecular docking : Simulate interactions with biological targets (e.g., tubulin or topoisomerase II) using software like AutoDock Vina.
- Pharmacophore mapping : Identify critical functional groups (e.g., 4-chlorophenyl for hydrophobic interactions) .
Data Contradiction Analysis
Q. How are conflicting cytotoxicity results across cell lines addressed?
- Case study : A compound may show high activity in HepG2 (IC50 = 2.84 μg/mL) but low potency in MCF-7.
- Approach :
- Validate assay consistency using reference drugs (e.g., doxorubicin).
- Perform transcriptomic profiling to identify resistance mechanisms (e.g., ABC transporter overexpression) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, NH) | Hydrazine proton |
| ¹³C NMR | δ 160.5 (C=N) | Hydrazone linkage |
| MS | m/z 293 [M+H]⁺ | Molecular ion |
Q. Table 2. Cytotoxicity Profile
| Cell Line | IC50 (μg/mL) | Reference Drug (IC50) |
|---|---|---|
| HepG2 | 2.84 ± 0.48 | Doxorubicin (2.11 ± 0.13) |
| MCF-7 | >50 | Doxorubicin (1.89 ± 0.09) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
